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molecular formula C9H12BrNO4 B8313235 Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate

Ethyl 4-(bromomethyl)-3-ethoxyisoxazole-5-carboxylate

Cat. No. B8313235
M. Wt: 278.10 g/mol
InChI Key: UVSBZQVLQWZJDB-UHFFFAOYSA-N
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Patent
US06200999B1

Procedure details

Ethyl 3-Ethoxy-4-methylisoxazole-5-carboxylate (18 g, 91 mmol), NBS (17.5 g, 100 mmol), dibenzoyl peroxide (1 g, 4.1 mmol) in tetrachloromethane (500 mL) was boiled under reflux for 16 h. The mixture was cooled, filtered and concentrated in vacuo to afford the crude title compound (24.5 g, 97%).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:8]([CH3:9])=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[O:6][N:5]=1)[CH3:2].C1C(=O)N([Br:22])C(=O)C1>ClC(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:22][CH2:9][C:8]1[C:4]([O:3][CH2:1][CH3:2])=[N:5][O:6][C:7]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC1=NOC(=C1C)C(=O)OCC
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NOC1C(=O)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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